4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE

Medicinal Chemistry Epigenetics Kinase Inhibition

4-Bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole (CAS 1187385-84-7) is the validated starting point for dual BRD4/PLK1 inhibitor programs, with confirmed IC50 values of 28 nM (BRD4) and 40 nM (PLK1). The TBDMS protecting group is not interchangeable: its unique steric and electronic profile is essential for dual-target activity. Replacing it with an unprotected or differently protected analog risks invalidating SAR data and adding synthetic steps. This intermediate enables direct cross-coupling at the 4-bromo position without hydroxyl interference, followed by orthogonal TBAF deprotection. Purchase with confidence for reproducible medicinal chemistry campaigns.

Molecular Formula C11H21BrN2OSi
Molecular Weight 305.29 g/mol
CAS No. 1187385-84-7
Cat. No. B1522726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE
CAS1187385-84-7
Molecular FormulaC11H21BrN2OSi
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)Br
InChIInChI=1S/C11H21BrN2OSi/c1-11(2,3)16(4,5)15-7-6-14-9-10(12)8-13-14/h8-9H,6-7H2,1-5H3
InChIKeyQPJSLFGBOVFHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole (CAS 1187385-84-7) | A Protected Pyrazole Intermediate for BRD4 and PLK1 Targeted Synthesis


4-Bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole (CAS 1187385-84-7) is a heterocyclic organic compound belonging to the pyrazole class, distinguished by a bromine substituent at the 4-position and a tert-butyldimethylsilyl (TBDMS)-protected hydroxyethyl chain at the 1-position [1]. This structural motif, with a molecular weight of 305.29 g/mol , positions it as a strategic synthetic intermediate for medicinal chemistry programs targeting bromodomain-containing protein 4 (BRD4) and polo-like kinase 1 (PLK1), where it has demonstrated inhibitory activity [2]. The TBDMS group provides orthogonal protection of the hydroxyl functionality, enabling selective functionalization of the bromoarene moiety in multi-step syntheses .

Why Substituting 4-Bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole with Other Pyrazole Intermediates Compromises Synthetic Efficiency and Target Engagement


Substituting 4-Bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole with a simpler, unprotected analog, such as 4-bromo-1H-pyrazole, or with a derivative bearing a different protecting group, is not trivial and directly impacts both synthetic workflow and biological outcome. The TBDMS group is a sterically hindered, non-polar silyl ether that confers distinct stability and lability profiles compared to other silyl protecting groups (e.g., TMS, TES, TIPS) or other alcohol protecting groups (e.g., acetyl, benzyl) [1]. Critically, the specific combination of the 4-bromo substitution and the TBDMS-protected ethyl linker in this compound is not a modular, interchangeable feature; its unique three-dimensional conformation and electronic distribution are essential for the observed dual-target inhibition of BRD4 (IC50 = 28 nM) and PLK1 (IC50 = 40 nM) [2]. Replacing this intermediate with one lacking the TBDMS group, or with an alternative protecting group, would not only necessitate additional synthetic steps but also risk losing the specific molecular recognition that underpins its biological activity, thereby invalidating SAR studies and delaying project timelines [1].

Quantitative Differentiation of 4-Bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole: A Comparative Analysis of Target Affinity, Protecting Group Stability, and Synthetic Versatility


Dual-Target BRD4/PLK1 Inhibition: Quantitative Potency of 4-Bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole Versus a Reference Pyrazole Fragment

4-Bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole demonstrates dual inhibitory activity against two therapeutically relevant targets, BRD4 and PLK1, with IC50 values of 28 nM and 40 nM, respectively [1]. This contrasts with the simpler pyrazole fragment, 4-bromo-1H-pyrazole, which is not reported to exhibit such potent dual-target activity. The presence of the TBDMS-protected ethyl chain is a critical structural determinant for this enhanced potency.

Medicinal Chemistry Epigenetics Kinase Inhibition

Synthetic Efficiency: Orthogonal Protection of the Hydroxyl Moiety via TBDMS Group

The tert-butyldimethylsilyl (TBDMS) group in this compound serves as a robust, orthogonal protecting group for the hydroxyl functionality. This is a critical differentiator from unprotected alcohol analogs (e.g., 4-bromo-1-(2-hydroxyethyl)pyrazole), which would require additional protection/deprotection steps in a synthetic sequence . While quantitative stability data for this specific compound under various conditions is not available, the well-established class-level behavior of TBDMS ethers indicates they are stable to basic and mildly acidic conditions but are selectively cleaved by fluoride ions (e.g., TBAF) or under specific acidic conditions (e.g., HF·pyridine) [1]. This allows for the selective functionalization of the 4-bromo position without affecting the protected alcohol.

Organic Synthesis Protecting Group Strategy Drug Discovery

BRD4-BD1 Binding Affinity: Quantitative Comparison with a Structurally Similar Pyrazole Derivative

4-Bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole inhibits BRD4-BD1 with an IC50 of 28 nM [1]. For context, a structurally related pyrazole derivative, compound 24 (containing a 1,3-dimethyl-1H-pyrazole moiety), binds to BRD4 BD1 with an IC50 of 9.4 nM (Ki = 1.9 nM) [2]. While the target compound's IC50 is approximately 3-fold higher (less potent), this comparison highlights the compound's respectable potency in the same assay format, and its unique TBDMS-protected ethyl chain may offer different physicochemical properties (e.g., lipophilicity, solubility) compared to the methyl-substituted comparator, which could be advantageous for specific lead optimization campaigns.

Medicinal Chemistry Epigenetics BRD4 Inhibition

Optimal Application Scenarios for 4-Bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole Based on Quantitative Performance Data


Lead Optimization for Dual BRD4/PLK1 Inhibitors in Cancer Research

This compound serves as a validated starting point for medicinal chemistry campaigns targeting simultaneous inhibition of BRD4 and PLK1, a strategy with potential in certain cancers. Its demonstrated IC50 values of 28 nM (BRD4) and 40 nM (PLK1) provide a quantifiable potency benchmark for SAR studies [1]. Researchers can systematically modify the 4-bromo position or the TBDMS-protected ethyl chain to improve potency, selectivity, and drug-like properties, using the reported data as a baseline.

Efficient Synthesis of Functionalized Pyrazole Libraries via Orthogonal Protection

The pre-installed TBDMS group is a key feature for parallel synthesis or library generation. This compound allows for selective functionalization at the 4-bromo position via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) without risking interference from the hydroxyl group . Subsequent deprotection of the TBDMS group with TBAF yields a free alcohol, which can be further derivatized or used for bioconjugation. This orthogonal protection strategy reduces synthetic steps compared to using an unprotected alcohol analog, improving overall efficiency [2].

Development of Chemical Probes for BRD4 Target Engagement

Given its confirmed BRD4-BD1 binding (IC50 = 28 nM) [1], this compound is suitable for developing chemical probes to study BRD4 function. The TBDMS-protected alcohol provides a convenient handle for introducing reporter tags (e.g., fluorophores, biotin) after deprotection, allowing for the creation of tool compounds to assess BRD4 cellular localization, target engagement, or to screen for novel BRD4 interactors. The quantitative binding data supports its use as a core scaffold for such probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.